Cornoside
Overview
Description
Cornoside is a phenylethanoid glycoside that has been isolated from various plant species, including those in the families Bignoniaceae, Buddlejaceae, Cornaceae, Martyniaceae, Oleaceae, and Verbenaceae . It is known for its unique structure, which includes a benzoquinol ring, and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cornoside can be synthesized through the oxidation of salidroside, a glucoside of 4-hydroxyphenylethyl alcohol. This reaction is catalyzed by a cytochrome P450 enzyme known as salidroside mono-oxygenase. The enzyme requires NADPH as a cofactor and molecular oxygen. The reaction is optimized at a pH of 7.5 .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as Abeliophyllum distichum. High-speed counter current chromatography (HSCCC) is used for the isolation and purification of this compound from plant extracts. The solvent system typically used is a mixture of ethyl acetate, n-butanol, and water .
Chemical Reactions Analysis
Types of Reactions: Cornoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzoquinol ring in this compound is particularly reactive and can participate in redox reactions.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, requiring NADPH and molecular oxygen.
Reduction: Can be reduced using standard reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides to form esters.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and reduced forms of the compound.
Scientific Research Applications
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Cornoside exerts its effects through various molecular targets and pathways. The benzoquinol ring is crucial for its biological activity. For example, this compound inhibits aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the reduction of glucose to sorbitol.
Comparison with Similar Compounds
- Acteoside
- Eutigoside B
- Isoacteoside
- Rutin
Cornoside’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-4-[2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVARPTUBCBNJX-WJTVCTBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(C=CC1=O)(CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961052 | |
Record name | 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40661-45-8 | |
Record name | Cornoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040661458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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